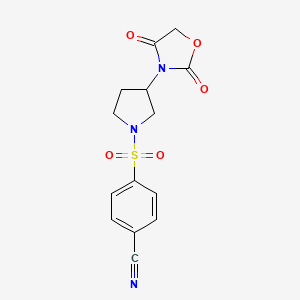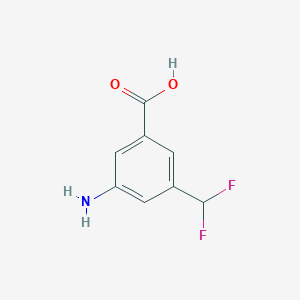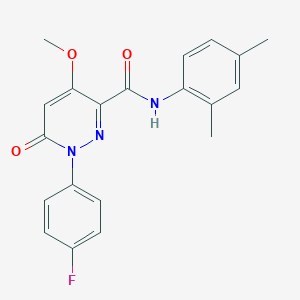![molecular formula C12H17N3O2S2 B2960245 N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide CAS No. 522606-84-4](/img/structure/B2960245.png)
N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring . Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
Thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Cancer Treatment
Indole derivatives, which share structural similarities with the compound , have been extensively studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of anticancer drugs. The compound’s role in cell biology and its potential application in targeted cancer therapies make it a subject of significant interest in oncological research .
Antimicrobial Activity
The structural framework of indole derivatives, akin to “N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide”, is known to possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Anti-inflammatory and Analgesic Applications
Compounds structurally related to the one you’ve mentioned have shown anti-inflammatory and analgesic activities. This suggests potential applications in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that could offer pain relief with reduced side effects compared to current medications .
Antiviral Agents
Indole derivatives have been reported to exhibit antiviral activities, including against influenza A and Coxsackie B4 virus. This indicates that “N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide” could be explored for its potential use in antiviral drug development, contributing to the fight against viral diseases .
Anti-HIV Properties
Research has shown that certain indole derivatives can inhibit HIV replication in infected cells. This points to the possibility of using “N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide” in the development of anti-HIV medications, which could be a significant breakthrough in HIV treatment .
Neuroprotective Effects
Indoles are also being investigated for their neuroprotective effects, which could lead to applications in treating neurodegenerative diseases. The compound may contribute to research in this area, potentially leading to new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-8-13-12(18-9)14-10-5-4-6-11(7-10)19(16,17)15(2)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYFRCQGICGKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC(=CC=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)
![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)





![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)
![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)
![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide](/img/structure/B2960185.png)